N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Description
“N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S2/c1-21(2)26(23,24)11-5-3-9(4-6-11)15(22)20-16-19-14-12(18)7-10(17)8-13(14)25-16/h3-8H,1-2H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBWHJKLLRROOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide” typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-dichlorobenzoic acid, under acidic conditions.
Introduction of Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced by reacting the benzothiazole intermediate with dimethylsulfamoyl chloride in the presence of a base, such as triethylamine.
Formation of Benzamide: The final step involves the coupling of the benzothiazole intermediate with 4-aminobenzoic acid or its derivative to form the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups (if present) or the benzamide moiety, converting them to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity.
Biology: As a probe to study biological pathways and interactions, particularly those involving benzothiazole derivatives.
Medicine: Potential use as a lead compound in drug discovery, particularly for diseases where benzothiazole derivatives have shown efficacy, such as cancer, neurodegenerative diseases, and infectious diseases.
Industry: Applications in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide” would depend on its specific biological target. Generally, benzothiazole derivatives exert their effects by interacting with specific enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the dichloro and dimethylsulfamoyl groups may enhance binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
4,6-Dichlorobenzothiazole: A derivative with similar structural features but lacking the dimethylsulfamoyl and benzamide groups.
Dimethylsulfamoylbenzamide: A compound with similar functional groups but lacking the benzothiazole core.
Uniqueness
“N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide” is unique due to the combination of the benzothiazole core with dichloro and dimethylsulfamoyl groups, which may confer distinct biological and chemical properties
Biological Activity
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety with dichlorination at positions 4 and 6, along with a dimethylsulfamoyl group attached to a benzamide structure. The synthesis typically involves the reaction of 4,6-dichloro-2-aminobenzothiazole with a suitable sulfonamide under controlled conditions.
Synthetic Route Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4,6-Dichloro-2-aminobenzothiazole + Dimethylsulfamoyl chloride | DMF, room temperature | ~80% |
| 2 | Purification via recrystallization | Ethanol or water | High purity |
Antimicrobial Properties
Research indicates that compounds related to benzothiazoles exhibit notable antimicrobial activity. This compound has been tested against various bacterial strains. In vitro studies demonstrated effective inhibition of growth against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Several studies have explored the anticancer potential of benzothiazole derivatives. The compound is believed to exert its effects through the inhibition of specific enzymes involved in cancer cell proliferation:
- Mechanism : It may inhibit topoisomerases or other critical enzymes that facilitate DNA replication in cancer cells.
- Case Study : In a study involving human cancer cell lines, this compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity.
Antidiabetic Effects
The compound has also been investigated for its potential antidiabetic effects. In vivo studies on diabetic rat models showed:
- Plasma Glucose Reduction : Administration resulted in significant lowering of plasma glucose levels.
- Mechanism of Action : It was found to inhibit 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), an enzyme involved in glucose metabolism.
The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as topoisomerases and 11beta-HSD1.
- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways involved in proliferation and apoptosis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it can be compared with similar benzothiazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Antidiabetic Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| N-(4,6-Dichloro...) | High | Significant | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
